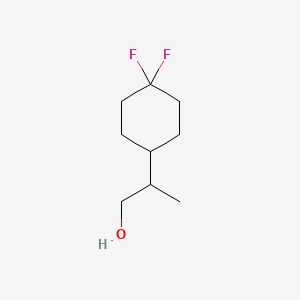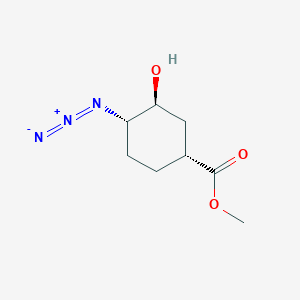
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate: is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃), which is known for its reactivity and utility in various chemical reactions. This particular compound features a cyclohexane ring with hydroxyl and azido substituents, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative that has the desired stereochemistry.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the cyclohexane ring.
Azidation: The hydroxyl group is then converted to an azido group using reagents such as sodium azide (NaN₃) under appropriate conditions.
Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of azido group reactivity and its incorporation into biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo:
Cycloaddition Reactions: Such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction: To form amines, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-methyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate: Similar structure but with an aminomethyl group instead of an azido group.
rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate: Contains a bicyclic structure with an azido group.
Uniqueness
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and azido groups on the cyclohexane ring. This combination of functional groups makes it a valuable intermediate for synthesizing a wide range of chemical compounds.
Propriétés
Formule moléculaire |
C8H13N3O3 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13N3O3/c1-14-8(13)5-2-3-6(10-11-9)7(12)4-5/h5-7,12H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
Clé InChI |
ZUHPYYPMHWSMQW-VQVTYTSYSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@@H]([C@H](C1)O)N=[N+]=[N-] |
SMILES canonique |
COC(=O)C1CCC(C(C1)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

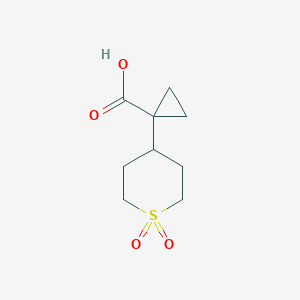
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)

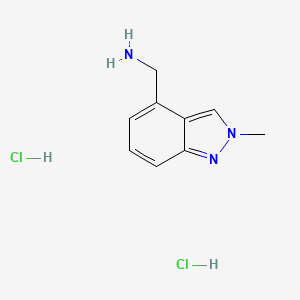
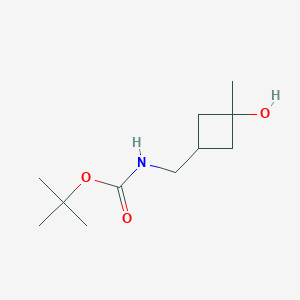
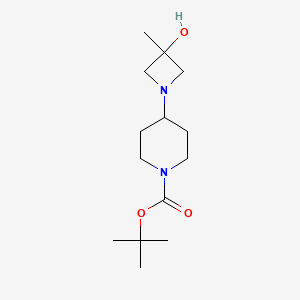
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
